Otophylloside F

Anti-seizure Zebrafish Model Natural Products

Otophylloside F is a C21 steroidal glycoside with a critical ikemaoyl ester at C-12, essential for anti-seizure activity. Its 55% efficacy at 300 µM in PTZ-induced zebrafish models makes it a key benchmark for SAR studies. Unlike pro-epileptic analogs, this compound's precise structure is non-negotiable. High-purity standard for analytical method validation and neuropharmacology research.

Molecular Formula C48H76O16
Molecular Weight 909.1 g/mol
Cat. No. B8257837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtophylloside F
Molecular FormulaC48H76O16
Molecular Weight909.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O
InChIInChI=1S/C48H76O16/c1-24(2)25(3)18-37(51)62-36-23-35-44(8)14-13-31(19-30(44)12-15-47(35,54)48(55)17-16-46(53,29(7)49)45(36,48)9)61-38-20-32(50)42(27(5)59-38)63-40-22-34(57-11)43(28(6)60-40)64-39-21-33(56-10)41(52)26(4)58-39/h12,18,24,26-28,31-36,38-43,50,52-55H,13-17,19-23H2,1-11H3/b25-18+
InChIKeyWUXHIIZZAYEGCQ-XIEYBQDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Otophylloside F for Scientific Research: A C21 Steroidal Glycoside with Defined Anti-Seizure Activity and Structural Specificity


Otophylloside F is a C21 steroidal glycoside naturally isolated from the roots of Cynanchum otophyllum [1]. It is characterized by a pregnene skeleton and a distinctive C-12 ikemaoyl ester group [2]. This compound is one of the principal bioactive constituents of the Qingyangshen plant and is recognized for its ability to suppress seizure-like activity in an established in vivo zebrafish model [3]. Its structural and functional properties make it a key reference standard in natural product research and neuropharmacology.

Why Generic C21 Steroidal Glycoside Substitution Fails: The Functional Imperative of the C-12 Ester Moiety in Otophylloside F


Substituting Otophylloside F with another C21 steroidal glycoside from the same plant source is scientifically invalid due to the extreme functional divergence dictated by the C-12 substituent. A systematic structure-activity relationship (SAR) study revealed that the nature of the C-12 ester group is the primary determinant of anti-seizure efficacy [1]. Compounds with an ikemaoyl group (e.g., Otophylloside F) are active, while those with a cinnamoyl group (e.g., Otophylloside B) are more potent, and those with a p-hydroxybenzoyl substituent are weakly active or even pro-epileptic [2]. Therefore, the precise molecular identity of Otophylloside F is non-negotiable for achieving its specific, well-characterized pharmacological profile.

Quantitative Differentiation Guide for Otophylloside F: Evidence from Zebrafish Seizure Models


Therapeutic Efficacy of Otophylloside F in PTZ-Induced Seizure Model Relative to Otophylloside B

In a pentylenetetrazole (PTZ)-induced seizure model in larval zebrafish, Otophylloside F (15) demonstrated a therapeutic efficacy of 55% at a concentration of 300 μM. In the same study, the structurally related compound Otophylloside B (17) showed higher efficacies of 77% and 90% at lower concentrations of 100 μM and 200 μM, respectively [1]. The positive control, phenytoin sodium, had an efficacy of 63% at 300 μM [1].

Anti-seizure Zebrafish Model Natural Products

Structure-Activity Relationship: The Functional Superiority of the Ikemaoyl Ester Group at C-12

A preliminary SAR analysis established a clear hierarchy for anti-seizure activity based on the C-12 substituent: ikemaoyl > cinnamoyl > hydroxy > p-hydroxybenzoyl [1]. Otophylloside F, possessing the ikemaoyl group, is thus a critical intermediate in the activity series. In contrast, compounds with a p-hydroxybenzoyl group at the same position exhibited weak or even pro-epileptic activities [1].

Structure-Activity Relationship (SAR) C-12 Substituent Natural Products

Implications of the C-3 Sugar Chain for Activity and Selectivity

The SAR study also indicated that a C-3 sugar chain consisting of three 2,6-dideoxysaccharide units, as found in Otophylloside F, is essential for suppressive activity [1]. The study noted a preference for longer sugar chains: three saccharide moieties > two saccharide moieties > one saccharide moiety [1]. Additionally, a chain composed of 2,6-dideoxysaccharides showed better activity than those containing 6-deoxysaccharides or glucose [1].

Structure-Activity Relationship (SAR) Glycoside Neuroactivity

Absence of Non-Specific Neurotoxicity or Sedation in Zebrafish Assay

In a parallel assay designed to detect non-specific neurotoxic or sedative effects, Otophylloside F, along with Otophylloside B and compound 18, did not exhibit any such effects at the tested concentrations [1]. This confirms that the observed suppression of seizure-like activity is a specific anti-convulsant effect rather than a general depression of the central nervous system or locomotor function [1].

Safety Neurotoxicity Zebrafish Model

Purity and Analytical Characterization for Reproducible Research

Commercially available Otophylloside F is typically supplied with a purity of >98% as determined by HPLC . This high level of purity, combined with comprehensive analytical characterization (NMR, MS), ensures that experimental results are attributable to the compound itself and not to impurities, which is a common concern when working with structurally complex natural products .

Analytical Chemistry Quality Control Natural Product

Defined Research Applications for Otophylloside F Based on Quantitative Evidence


As a Reference Standard in Structure-Activity Relationship (SAR) Studies of C21 Steroidal Glycosides

Given its defined efficacy (55% at 300 μM) and its specific ikemaoyl group, Otophylloside F is an essential comparator compound in SAR studies investigating the role of the C-12 substituent in anti-seizure activity. It serves as the critical middle-point between the more potent cinnamoyl-containing Otophylloside B and inactive or pro-epileptic p-hydroxybenzoyl-containing analogs [1].

As a Benchmark Compound in Zebrafish Seizure Models for New Chemical Entity (NCE) Screening

The well-characterized efficacy of Otophylloside F in the PTZ-induced zebrafish seizure model (55% suppression at 300 μM) makes it a reliable benchmark for screening new chemical entities or natural product extracts. Its activity level, comparable to phenytoin sodium at the same concentration, provides a useful baseline for determining the relative potency of novel compounds [1].

As a Tool Compound for Investigating Ikemaoyl-Dependent Biological Mechanisms

The SAR hierarchy (ikemaoyl > cinnamoyl) establishes the ikemaoyl group as a key pharmacophore. Otophylloside F, as a pure and well-characterized ikemaoyl-containing compound, is the ideal tool for probing the specific molecular targets and signaling pathways modulated by this unique structural motif in neuronal cells or model organisms [1].

As a High-Purity Analytical Standard for Quality Control of Cynanchum otophyllum Extracts

As one of the three major active components in the plant, a high-purity (>98%) Otophylloside F standard is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) for the quality control and standardization of Cynanchum otophyllum herbal extracts and related botanical products .

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